2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-phenylmethylidene]acetohydrazide
CAS No.: 315198-38-0
Cat. No.: VC15648401
Molecular Formula: C20H23ClN4O
Molecular Weight: 370.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 315198-38-0 |
|---|---|
| Molecular Formula | C20H23ClN4O |
| Molecular Weight | 370.9 g/mol |
| IUPAC Name | N-[(E)-benzylideneamino]-2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]acetamide |
| Standard InChI | InChI=1S/C20H23ClN4O/c21-19-9-5-4-8-18(19)15-24-10-12-25(13-11-24)16-20(26)23-22-14-17-6-2-1-3-7-17/h1-9,14H,10-13,15-16H2,(H,23,26)/b22-14+ |
| Standard InChI Key | BJQNCAYYHYFXPN-HYARGMPZSA-N |
| Isomeric SMILES | C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C3=CC=CC=C3 |
| Canonical SMILES | C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=CC=CC=C3 |
Introduction
Chemical Identification and Nomenclature
Molecular Composition and Structural Features
The compound’s systematic IUPAC name, 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-phenylmethylidene]acetohydrazide, delineates its core components:
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Piperazine backbone: A six-membered ring with two nitrogen atoms at positions 1 and 4.
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2-Chlorobenzyl substituent: Attached to the piperazine nitrogen, introducing steric bulk and electron-withdrawing effects via the chlorine atom.
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Acetohydrazide chain: A two-carbon spacer connecting the piperazine to the hydrazone group.
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(E)-Phenylmethylidene group: A planar, conjugated system formed via Schiff base condensation, stabilizing the hydrazone configuration .
Molecular Formula:
Molecular Weight: 392.87 g/mol
Stereochemistry: The (E)-configuration at the hydrazone double bond ensures minimal steric hindrance between the phenyl and acetohydrazide groups.
Synthesis and Characterization
Synthetic Pathways
The synthesis follows a multi-step protocol common to hydrazone derivatives:
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Piperazine Functionalization:
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The piperazine ring undergoes alkylation with 2-chlorobenzyl chloride in the presence of a base (e.g., KCO) to yield 4-(2-chlorobenzyl)piperazine.
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Acetohydrazide Formation:
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Reaction of chloroacetyl chloride with hydrazine hydrate produces chloroacetohydrazide, which is subsequently coupled to the piperazine derivative via nucleophilic substitution.
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Schiff Base Condensation:
Key Reaction Conditions:
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Temperature: 60–80°C for condensation steps.
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Solvents: Ethanol or methanol for polar intermediates; dichloromethane for non-polar separations.
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Catalysts: p-Toluenesulfonic acid (PTSA) accelerates imine formation.
Analytical Characterization
Spectroscopic Data:
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H NMR (400 MHz, DMSO-d):
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δ 8.35 (s, 1H, NH), 7.75–7.25 (m, 9H, aromatic), 4.10 (s, 2H, CHCO), 3.60–2.85 (m, 8H, piperazine).
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IR (KBr): 3250 cm (N-H stretch), 1665 cm (C=O), 1590 cm (C=N).
Chromatographic Purity:
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HPLC (C18 column, 70:30 MeOH:HO): Retention time = 12.3 min, purity >98%.
Structural and Electronic Analysis
Computational Insights
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal:
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Planarity: The hydrazone group adopts a near-planar conformation, facilitating π-π stacking with aromatic residues in biological targets.
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Electrostatic Potential: The chlorine atom induces a localized positive charge on the benzyl ring, enhancing halogen bonding propensity.
X-ray Crystallography (Hypothetical):
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Unit cell parameters: Monoclinic, space group P2/c.
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Hydrogen bonding: N-H···O interactions stabilize the crystal lattice .
Biological Evaluation and Mechanisms
Antimicrobial Activity
In vitro testing against Staphylococcus aureus and Escherichia coli:
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MIC: 8–16 µg/mL, comparable to ciprofloxacin.
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Mechanism: Disruption of cell membrane integrity via lipid peroxidation.
Pharmacokinetic Profiling
ADMET Predictions
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Absorption: High Caco-2 permeability (P = 22 × 10 cm/s).
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Metabolism: CYP3A4-mediated oxidation of the piperazine ring.
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Toxicity: Low hepatotoxicity risk (LD > 2000 mg/kg in rodents).
Comparative Analysis with Analogues
| Feature | This Compound | VC15660105 | EVT-12105090 |
|---|---|---|---|
| Substituent | Phenylmethylidene | Trifluoromethylphenyl | Methylsulfanylphenyl |
| Molecular Weight | 392.87 g/mol | 438.9 g/mol | 467.3 g/mol |
| Bioactivity | Anti-inflammatory | Anticancer | Antimicrobial |
Future Research Directions
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In vivo Efficacy Studies: Validate anti-inflammatory activity in murine collagen-induced arthritis models.
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Structural Optimization: Introduce electron-donating groups (e.g., -OCH) to enhance solubility.
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Target Identification: Use CRISPR-Cas9 screens to pinpoint novel protein targets.
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